molecular formula C6H3F2IO B1418842 2,6-Difluoro-4-iodophenol CAS No. 950858-06-7

2,6-Difluoro-4-iodophenol

Cat. No.: B1418842
CAS No.: 950858-06-7
M. Wt: 255.99 g/mol
InChI Key: LHUADYKKTXZZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-4-iodophenol is a halogenated phenol with the molecular formula C6H3F2IO. It is a synthetic compound that has been extensively studied for its potential therapeutic and environmental applications. The compound is characterized by the presence of two fluorine atoms and one iodine atom attached to a phenol ring, making it a unique and valuable compound in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Difluoro-4-iodophenol can be synthesized from 2,6-difluorophenol through iodination. The reaction involves the use of iodine, potassium iodide, and sodium hydroxide in water at temperatures ranging from 0 to 20°C . The yield of this reaction is typically high, making it an efficient method for producing the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis from 2,6-difluorophenol is scalable and can be adapted for industrial applications. The use of common reagents and mild reaction conditions makes this process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-iodophenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones, while reduction reactions can modify the halogen atoms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as zinc or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted phenols depending on the nucleophile used.

    Oxidation Reactions: Quinones and other oxidized derivatives.

    Reduction Reactions: Reduced forms of the compound with modified halogen atoms.

Scientific Research Applications

2,6-Difluoro-4-iodophenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals .

Mechanism of Action

The mechanism of action of 2,6-difluoro-4-iodophenol involves its interaction with molecular targets through its halogen atoms and phenol group. The compound can undergo sigmatropic dearomatization, leading to the formation of reactive intermediates such as 2,4-cyclohexadienone. These intermediates can participate in further reactions, including Michael addition and liberation of hydrogen fluoride, resulting in rearomatization .

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorophenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    4-Iodophenol: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.

    2,6-Difluoro-4-iodoaniline: Contains an amino group instead of a hydroxyl group, leading to different chemical behavior.

Uniqueness

2,6-Difluoro-4-iodophenol is unique due to the presence of both fluorine and iodine atoms on the phenol ring. This combination of halogens imparts distinct electronic properties and reactivity, making it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2,6-difluoro-4-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2IO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUADYKKTXZZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672347
Record name 2,6-Difluoro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950858-06-7
Record name 2,6-Difluoro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 950858-06-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Difluoro-4-iodophenol
Reactant of Route 2
2,6-Difluoro-4-iodophenol
Reactant of Route 3
2,6-Difluoro-4-iodophenol
Reactant of Route 4
Reactant of Route 4
2,6-Difluoro-4-iodophenol
Reactant of Route 5
Reactant of Route 5
2,6-Difluoro-4-iodophenol
Reactant of Route 6
Reactant of Route 6
2,6-Difluoro-4-iodophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.